Cyclopropyl-(4-isobutoxybenzyl)-amine
Overview
Description
Cyclopropyl-(4-isobutoxybenzyl)-amine is a chemical compound with the following properties:
- Linear Formula : C20H23ClO4
- Molecular Weight : 362.857 g/mol
- CAS Number : 892147-24-9
Synthesis Analysis
Unfortunately, detailed synthetic pathways for this compound are scarce in the literature. However, it likely involves the introduction of a cyclopropyl group onto a benzylamine scaffold, followed by the addition of an isobutoxy group.
Molecular Structure Analysis
The molecular structure of Cyclopropyl-(4-isobutoxybenzyl)-amine consists of a cyclopropyl ring, a benzyl group, and an isobutoxy moiety. The chlorine atom is also attached to the benzyl ring. The compound’s three-dimensional arrangement plays a crucial role in its properties and interactions.
Chemical Reactions Analysis
Research on specific chemical reactions involving this compound is limited. However, it may participate in nucleophilic substitution reactions, oxidation processes, or undergo amine-related transformations.
Physical And Chemical Properties Analysis
- Solubility : Solubility in various solvents (e.g., water, organic solvents) needs further investigation.
- Melting Point : Experimental data on the melting point would be valuable.
- Stability : Assess stability under different conditions (e.g., temperature, pH).
- Spectroscopic Data : Obtain IR, NMR, and mass spectrometry data for characterization.
Safety And Hazards
- Toxicity : Evaluate the compound’s toxicity profile, especially considering the chlorine atom.
- Handling Precautions : Follow standard laboratory safety protocols.
- Environmental Impact : Assess potential environmental hazards.
Future Directions
- Synthetic Optimization : Develop efficient synthetic routes.
- Biological Studies : Investigate biological activity, target interactions, and potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance desired properties.
- Pharmacokinetics : Study absorption, distribution, metabolism, and excretion.
Please note that the information provided is based on available data, and further research is necessary to uncover additional insights. For more detailed analysis, consult relevant scientific literature123.
properties
IUPAC Name |
N-[[4-(2-methylpropoxy)phenyl]methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)10-16-14-7-3-12(4-8-14)9-15-13-5-6-13/h3-4,7-8,11,13,15H,5-6,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWMBVQQSXDPKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(4-isobutoxybenzyl)-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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